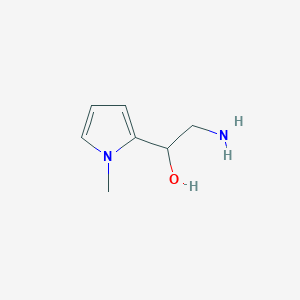![molecular formula C15H9ClF4O B2467630 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1405314-78-4](/img/structure/B2467630.png)
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of trifluoromethyl ketone, which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical, chemical, and biological properties of molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Trifluoromethyl ketones are known to participate in a variety of chemical reactions. They are often used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .Applications De Recherche Scientifique
- Mechanism : Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to the S-trifluoromethylation of thiophenols. This process occurs without the need for a photoredox catalyst .
- Application : These compounds have shown potential as succinate dehydrogenase inhibitors, which play a crucial role in cellular respiration and are relevant targets for cancer therapy .
- Importance : Perovskite solar cells have gained attention due to their high efficiency and low-cost fabrication. 4FPEAI contributes to the formation of the perovskite layer, enhancing device performance .
Photoredox Chemistry: Visible-light-promoted S-trifluoromethylation
Drug Discovery: Succinate Dehydrogenase Inhibitors
Materials Science: Perovskite Solar Cells
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMOQWICNNFROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

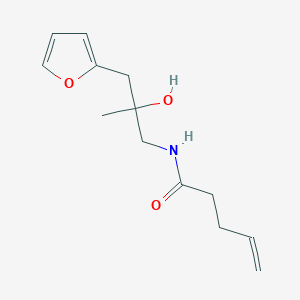

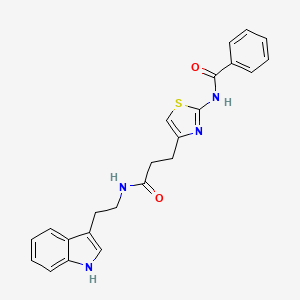
![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)
![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)
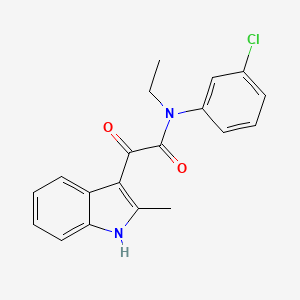
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)
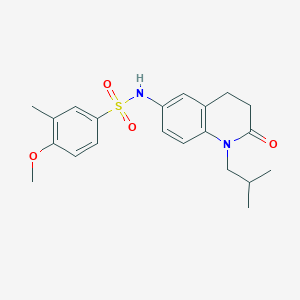
![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)


